molecular formula C14H10ClN3OS B7812388 2-{[6-(4-Chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}acetamide

2-{[6-(4-Chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}acetamide

Cat. No.: B7812388
M. Wt: 303.8 g/mol
InChI Key: LZOWWOULPRTAIZ-UHFFFAOYSA-N
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Description

2-{[6-(4-Chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}acetamide is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a 4-chlorophenyl group, a cyanopyridine moiety, and a sulfanylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(4-Chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of 6-(4-Chlorophenyl)-3-cyanopyridine: This step involves the reaction of 4-chlorobenzaldehyde with malononitrile and ammonium acetate under basic conditions to form the pyridine ring.

    Introduction of the Sulfanyl Group: The 6-(4-chlorophenyl)-3-cyanopyridine is then reacted with thiourea to introduce the sulfanyl group at the 2-position of the pyridine ring.

    Acetamide Formation: Finally, the sulfanyl group is acylated with chloroacetyl chloride to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-{[6-(4-Chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}acetamide undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-{[6-(4-Chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-{[6-(4-Chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to alter cellular signaling pathways.

    Disrupting Cellular Processes: Interfering with DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenylacetic acid: Shares the 4-chlorophenyl group but differs in the rest of the structure.

    3-Methoxyphenylboronic acid: Contains a phenyl group with different substituents.

Uniqueness

2-{[6-(4-Chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}acetamide is unique due to the combination of its pyridine ring, cyanide group, and sulfanylacetamide moiety, which confer distinct chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

2-[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3OS/c15-11-4-1-9(2-5-11)12-6-3-10(7-16)14(18-12)20-8-13(17)19/h1-6H,8H2,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZOWWOULPRTAIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C(C=C2)C#N)SCC(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[6-(4-Chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}acetamide
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2-{[6-(4-Chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}acetamide

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